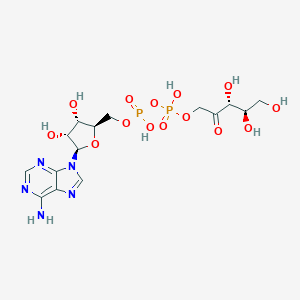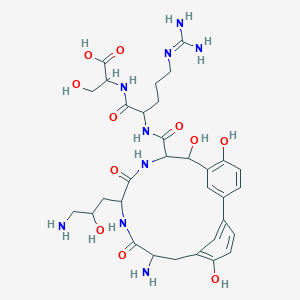
3'-Methyl-3-hydroxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-hydroxychalcone is a naturally occurring flavonoid compound found in various plants. It has been identified as a potential therapeutic agent due to its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-hydroxychalcone is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking various signaling pathways involved in cancer development. Furthermore, 3-Methyl-3-hydroxychalcone exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
3-Methyl-3-hydroxychalcone has been found to affect various biochemical and physiological processes. It has been shown to modulate the activity of various enzymes involved in cancer development and inflammation. It also affects the expression of various genes involved in these processes. Additionally, 3-Methyl-3-hydroxychalcone has been found to affect the levels of various signaling molecules, including cytokines and growth factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-3-hydroxychalcone in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a potentially safer alternative for cancer treatment. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-Methyl-3-hydroxychalcone. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-3-hydroxychalcone and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, 3-Methyl-3-hydroxychalcone is a naturally occurring flavonoid compound with potential therapeutic applications. It possesses anticancer, anti-inflammatory, and antioxidant properties and affects various biochemical and physiological processes. Its low toxicity and potential use in combination with other anticancer agents make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.
Métodos De Síntesis
3-Methyl-3-hydroxychalcone can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Suzuki coupling. The most commonly used method is Claisen-Schmidt condensation, which involves the reaction of 3-acetyl-4-hydroxybenzaldehyde and acetophenone in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
3-Methyl-3-hydroxychalcone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. It also possesses anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-Methyl-3-hydroxychalcone has been found to possess antioxidant activity and can scavenge free radicals, protecting cells from oxidative damage.
Propiedades
Número CAS |
153976-41-1 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(E)-3-(3-hydroxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11,17H,1H3/b9-8+ |
Clave InChI |
GPJXEEMHEDUKIP-CMDGGOBGSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)O |
SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)O |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)O |
Otros números CAS |
153976-43-3 |
Sinónimos |
3'-methyl-3-hydroxychalcone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)
![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)

![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B234189.png)
![3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234200.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234202.png)